2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide is an organic compound that features a benzamide core with an ethylsulfanyl group and a methoxyphenyl group attached
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Scientific Research Applications
2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide can be compared with similar compounds such as:
2-(methylsulfanyl)-N-(4-methoxyphenyl)benzamide: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may result in different chemical and biological properties.
2-(ethylsulfanyl)-N-(4-hydroxyphenyl)benzamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
2-(ethylsulfanyl)-N-(4-chlorophenyl)benzamide:
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-20-15-7-5-4-6-14(15)16(18)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
WZJDOCJYKSAKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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